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molecular formula C12H15N3O2 B8387030 6-(Hydroxymethyl)-4-(isopropylamino)quinazoline-7-ol

6-(Hydroxymethyl)-4-(isopropylamino)quinazoline-7-ol

Cat. No. B8387030
M. Wt: 233.27 g/mol
InChI Key: RADUMVUQRJMAQP-UHFFFAOYSA-N
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Patent
US07863283B2

Procedure details

6-(Hydroxymethyl)-4-(isopropylamino)quinazoline-7-ol (510 mg, 2.19 mmol) is dissolved in 50 mL of toluene and 5 mL of dimethylformamide and at room temperature admixed portionwise with manganese(IV) oxide (1.9 g, 21.9 mmol). After 24 hours the batch is filtered through Celite and washed with dichloro-methane/methanol 9/1. Removal of the solvent and also chromatographic purification (silica gel, dichloromethane/methanol: 0→50% methanol) gives the desired product in 56% yield (280 mg).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
catalyst
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[OH:13])[N:9]=[CH:8][N:7]=[C:6]2[NH:14][CH:15]([CH3:17])[CH3:16].CN(C)C=O>C1(C)C=CC=CC=1.[O-2].[Mn+4].[O-2]>[OH:13][C:12]1[CH:11]=[C:10]2[C:5]([C:6]([NH:14][CH:15]([CH3:17])[CH3:16])=[N:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[CH:2]=[O:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
OCC=1C=C2C(=NC=NC2=CC1O)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.9 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
After 24 hours the batch is filtered through Celite
Duration
24 h
WASH
Type
WASH
Details
washed with dichloro-methane/methanol 9/1
CUSTOM
Type
CUSTOM
Details
Removal of the solvent and also chromatographic purification (silica gel, dichloromethane/methanol: 0→50% methanol)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C2C(=NC=NC2=C1)NC(C)C)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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